molecular formula C14H18ClNO3S B2558909 Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 60442-45-7

Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2558909
CAS No.: 60442-45-7
M. Wt: 315.81
InChI Key: NMBJUGPPCJLPQS-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 60442-45-7) is a high-value chemical intermediate with the molecular formula C 14 H 18 ClNO 3 S and a molecular weight of 315.82 g/mol . This compound features a tetrahydrobenzothiophene core, a versatile synthetic scaffold in medicinal chemistry, which is functionalized with a 3-chloropropanamide moiety. The 3-chloro group on the propionyl chain makes the molecule a prime candidate for further nucleophilic substitution reactions, enabling researchers to synthesize a diverse array of more complex derivatives, such as thioethers or secondary amides, for screening and development . The ethyl ester group also provides a handle for hydrolysis or other transformations. Key physical properties include a predicted density of 1.3±0.1 g/cm³ and a high boiling point of 534.8±50.0°C at 760 mmHg . This compound is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Safe handling procedures should be followed, including using suitable protective clothing, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols . The product should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBJUGPPCJLPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 632332-28-6) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18ClNO3S
  • Molecular Weight : 315.8 g/mol
  • Purity : Minimum 95% .

The compound is believed to exert its biological effects through modulation of various receptors and pathways. Similar compounds in the benzothiophene class have been studied for their interactions with dopamine receptors and potential neuroprotective effects. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated.

1. Analgesic Activity

Research indicates that derivatives of tetrahydrobenzothiophene compounds exhibit significant analgesic properties. The "hot plate" test conducted on outbred white mice demonstrated that certain analogs possess analgesic effects that exceed those of standard analgesics like metamizole .

CompoundAnalgesic Effect (Hot Plate Test)Comparison Drug
This compoundSignificantMetamizole

2. Neuroprotective Effects

Compounds similar to this compound have shown promise in protecting dopaminergic neurons from neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA in animal models. These findings suggest potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study highlighted the selective agonist activity at dopamine receptors, particularly D3 receptors, which are implicated in neuroprotection and modulation of mood disorders .
  • Another investigation focused on the synthesis and biological evaluation of various benzothiophene derivatives, noting their efficacy in pain relief and potential anti-inflammatory properties .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown potential in the development of new pharmaceuticals due to its structural similarities to known bioactive compounds. Research indicates that derivatives of benzothiophene often exhibit significant biological activities.

Antimicrobial Activity

A study evaluated the antibacterial properties of related compounds with similar structures. The results indicated that these compounds could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar antimicrobial properties. The diameter of inhibition zones was measured to quantify effectiveness against specific bacteria .

Antioxidant Properties

Research has demonstrated that compounds with a benzothiophene core can act as antioxidants. This compound may be evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation .

Biological Research Applications

The compound's unique structure allows for interactions with various biological targets:

Enzyme Inhibition

Studies suggest that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways. This compound could be further investigated for its potential to modulate enzyme activity related to disease states.

Cancer Research

Given the structural features that resemble known anticancer agents, this compound may be explored for its effects on cancer cell lines. Preliminary studies could focus on its cytotoxicity and mechanism of action against various cancer types.

Material Science Applications

The synthesis of this compound involves multi-step organic reactions that could be optimized for material applications:

Polymer Chemistry

Due to its functional groups and reactivity profile, the compound may serve as a monomer or additive in polymer synthesis. Its incorporation could enhance the properties of polymers used in coatings or drug delivery systems.

Chemical Reactions Analysis

Substitution Reactions

The 3-chloropropanoyl group is highly reactive due to the electrophilic chlorine atom, enabling nucleophilic substitution. Key examples include:

  • Amine Substitution : Reaction with aliphatic or aromatic amines replaces the chlorine atom, forming amide derivatives. Conditions typically involve polar aprotic solvents (e.g., DMSO) and catalytic bases like Et₃N.

  • Thiol Substitution : Thiols (e.g., cysteine derivatives) can displace chlorine, yielding thioester analogs. This reaction is critical for modulating biological activity.

Reaction TypeConditionsProduct Example
Amine substitutionDMSO, Et₃N, room temperatureAmide derivatives
Thiol substitutionDMF, K₂CO₃, 80°CThioester analogs

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Mechanism :

RCOOR’+H₂ORCOOH+R’OH[H⁺/OH⁻ catalyzed]\text{RCOOR'} + \text{H₂O} \rightarrow \text{RCOOH} + \text{R'OH} \quad \text{[H⁺/OH⁻ catalyzed]}

  • Acidic Conditions : HCl in aqueous ethanol at reflux.

  • Basic Conditions : NaOH in aqueous methanol at 60°C.

Hydrolysis ConditionsProduct
Acid-catalyzedCarboxylic acid derivative
Base-catalyzedSodium salt of carboxylate

Oxidation and Reduction of the Sulfur Core

The benzothiophene ring undergoes redox transformations:

  • Oxidation : Treatment with oxidizing agents like H₂O₂ or m-CPBA converts the thiophene sulfur to sulfoxide or sulfone derivatives:

    ThiopheneSulfoxideSulfone\text{Thiophene} \rightarrow \text{Sulfoxide} \rightarrow \text{Sulfone}

    Conditions: 0°C to room temperature in dichloromethane.

  • Reduction : Use of LiAlH₄ or NaBH₄ reduces sulfur to sulfide analogs.

Reaction TypeConditionsProduct
OxidationH₂O₂, CH₂Cl₂, 0°CSulfoxide/sulfone derivatives
ReductionLiAlH₄, THF, refluxSulfide derivatives

Enzyme Inhibition via Covalent Bonding

The 3-chloropropanoyl group enables irreversible enzyme inhibition by forming covalent bonds with nucleophilic residues (e.g., cysteine in proteases):

Key Findings :

  • In vitro studies show IC₅₀ values ranging from 23.2–95.9 µM against MCF-7 and HepG-2 cancer cell lines .

  • Flow cytometry reveals apoptosis induction (26.86% viability reduction in MCF-7 cells) .

Biological ActivityMechanismExperimental Evidence
Enzyme inhibitionCovalent binding to active sitesIC₅₀ values, flow cytometry
Apoptosis inductionCaspase activationCell viability assays

Derivatization Reactions

The compound serves as a scaffold for further functionalization:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) modifies the ester group .

  • Condensation : Reaction with aldehydes/ketones forms hydrazones or imines .

Reaction TypeReagentsProduct Example
AlkylationMeI, Et₃N, DMFMethylated ester derivatives
CondensationBenzaldehyde, EtOHHydrazones/imines

Physical and Analytical Data

PropertyValueSource
Molecular FormulaC₁₅H₂₀ClNO₃S
Molecular Weight329.84 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point533.5 ± 50.0°C

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Amino Position

The 2-amino group of the tetrahydrobenzothiophene scaffold is highly versatile. Key analogs and their properties are summarized below:

Table 1: Substituent-Based Comparisons
Compound Name (CAS) Substituent at 2-Amino Molecular Formula MW (g/mol) Key Properties/Applications
Target compound (60442-45-7) 3-Chloropropanoyl C₁₄H₁₈ClNO₃S 315.82 Intermediate for bioactive molecules
Ethyl 2-benzamido analog (CAS not specified) Benzoyl C₁₈H₁₉NO₃S 329.41 Exhibits S(6) hydrogen-bonded ring motif; studied for thrombolytic activity
Ethyl 2-[(2-chloroacetyl)amino] analog (6529AE) 2-Chloroacetyl C₁₃H₁₅ClNO₃S 300.78 Requires specialized handling due to reactivity
Ethyl 2-[(3,4-dimethoxybenzoyl)amino] analog (CAS not specified) 3,4-Dimethoxybenzoyl C₂₁H₂₃NO₅S 401.48 Enhanced solubility due to methoxy groups
Ethyl 2-[(4-chloro-2-methylphenoxy)acetyl] analog (346720-81-8) 4-Chloro-2-methylphenoxyacetyl C₂₀H₂₂ClNO₄S 407.91 Potential agrochemical applications

Key Observations :

  • Chlorinated Acyl Groups: The 3-chloropropanoyl group in the target compound provides a balance between reactivity and stability compared to the more electrophilic 2-chloroacetyl analog, which is associated with higher toxicity .
  • Aromatic vs. Aliphatic Substituents: Benzoyl and phenoxyacetyl substituents enhance π-π stacking interactions in crystal structures, as seen in the S(6) hydrogen-bonded motif of the benzamido analog . Methoxy groups (e.g., 3,4-dimethoxybenzoyl) improve solubility, making such analogs suitable for drug delivery .

Modifications in the Tetrahydrobenzothiophene Core

Table 2: Core-Modified Analogs
Compound Name (CAS) Core Modification Molecular Formula MW (g/mol) Key Features
Ethyl 6-methyl-4,5,6,7-tetrahydro analog (549497-37-2) 6-Methyl group C₁₅H₂₀ClNO₃S 329.84 Increased steric hindrance alters conformational flexibility
Ethyl 2-amino-6-(1,1-dimethylpropyl) analog (139950-90-6) 6-(1,1-Dimethylpropyl) C₁₇H₂₅NO₂S 307.44 Bulky substituent enhances lipophilicity
Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate (449177-15-5) Thiophene-2-carboxylate core C₁₂H₁₃ClN₂O₃S 300.77 Cyano group introduces polarity for biological targeting

Key Observations :

  • Steric Effects : The 6-methyl group in 549497-37-2 reduces ring puckering, as defined by Cremer-Pople coordinates, leading to altered molecular dynamics .
  • Electronic Effects: The cyano group in 449177-15-5 increases electrophilicity, making it a candidate for nucleophilic addition reactions in drug discovery .

Preparation Methods

Structural Overview and Key Functional Groups

The target compound features a tetrahydrobenzothiophene scaffold with three critical functional groups:

  • Ethyl ester at position 3, contributing to solubility and reactivity.
  • Amide linkage at position 2, derived from 3-chloropropanoyl chloride.
  • Chlorinated aliphatic chain , enhancing electrophilic character for downstream modifications.

The canonical SMILES representation C1CCC2=C(C1)C(=C(S2)NC(=O)CCCl)C(=O)OCC highlights the fused cyclohexene-thiophene system and substituent arrangement.

Stepwise Synthesis via the Gewald Reaction

Formation of the Tetrahydrobenzothiophene Core

The Gewald reaction is the cornerstone for synthesizing 2-aminothiophene derivatives. For this compound, the protocol involves:

Reagents :

  • Cyclohexanone (2.0 equiv)
  • Sulfur (1.2 equiv)
  • Ethyl cyanoacetate (1.0 equiv)
  • Morpholine (catalytic base)

Procedure :

  • Cyclohexanone, sulfur, and morpholine are stirred in ethanol at 60°C for 1 hour.
  • Ethyl cyanoacetate is added dropwise, and the mixture is refluxed for 12 hours.
  • The product, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , is isolated via filtration and recrystallized from ethanol (yield: 68–75%).

Mechanistic Insight :
The reaction proceeds through a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, followed by cyclization with sulfur to form the thiophene ring.

Acylation of the 2-Amino Group

Standard Acylation Protocol

The amino group is acylated using 3-chloropropanoyl chloride under anhydrous conditions:

Reagents :

  • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 equiv)
  • 3-Chloropropanoyl chloride (1.2 equiv)
  • Dry DMF (solvent)
  • Triethylamine (1.5 equiv, base)

Procedure :

  • The amino derivative is dissolved in dry DMF under nitrogen.
  • Triethylamine is added, followed by dropwise addition of 3-chloropropanoyl chloride at 0°C.
  • The mixture is stirred at room temperature for 6 hours, quenched with ice water, and extracted with ethyl acetate.
  • The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1) to yield the target compound (62–70%).

Optimization Data :

Parameter Condition 1 Condition 2 Condition 3
Solvent DMF THF Dichloromethane
Base Triethylamine Pyridine DMAP
Temperature (°C) 25 0–25 40
Yield (%) 70 65 58

Key Insight: DMF with triethylamine at room temperature maximizes yield by minimizing ester hydrolysis.

Catalytic Approaches

DMAP-Catalyzed Acylation :
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction, reducing time to 3 hours with a 73% yield.

Solid-Phase Catalysis :
SiliaBond Tosic Acid (SCX) enables a solvent-free approach, yielding 68% with easier catalyst recovery.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in DMF improves reaction efficiency, achieving 78% yield with reduced side products.

One-Pot Gewald-Acylation Sequence

Combining the Gewald reaction and acylation in a single pot using morpholine as a dual base and catalyst yields 60%, though purity requires rigorous chromatography.

Characterization and Analytical Data

Spectroscopic Profiling

  • IR (KBr) : 3285 cm⁻¹ (N–H stretch), 1712 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 760 cm⁻¹ (C–Cl).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.72–1.85 (m, 4H, cyclohexene), 2.51 (t, 2H, J = 6.3 Hz, COCH₂), 3.44 (t, 2H, J = 6.3 Hz, CH₂Cl), 4.28 (q, 2H, J = 7.1 Hz, OCH₂), 6.21 (s, 1H, NH).

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile:water 70:30).
  • Stability : Stable at −20°C for 12 months; decomposes above 120°C.

Industrial and Environmental Considerations

Scalability Challenges

  • Exothermic Risk : Controlled addition of 3-chloropropanoyl chloride is critical to prevent thermal runaway.
  • Waste Management : Chlorinated byproducts require neutralization with sodium bicarbonate before disposal.

Green Chemistry Alternatives

  • Biocatalysis : Lipase-mediated acylation in ionic liquids achieves 55% yield but is cost-prohibitive for large-scale use.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

Methodological Answer:

  • Key Reaction Steps :
    • Core Benzothiophene Formation : Cyclocondensation of cyclohexanone derivatives with sulfur and cyanoacetate esters under basic conditions (e.g., diethylamine in methanol) to yield the tetrahydrobenzothiophene scaffold .
    • Acylation : React the amino-substituted benzothiophene intermediate with 3-chloropropanoyl chloride in a polar aprotic solvent (e.g., 1,4-dioxane) at room temperature. Stir overnight to ensure complete amide bond formation .
  • Purification : Precipitate the product by ice/water quenching, followed by filtration. Wash with cold methanol to remove unreacted starting materials .

Q. How is the compound structurally characterized post-synthesis?

Methodological Answer :

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1268 cm⁻¹) groups .
    • NMR Analysis :
  • ¹H NMR : Identify aromatic protons (δ 1.71–2.69 ppm for cyclohexyl CH₂ groups) and ester methyl signals (δ 3.78 ppm) .
  • ¹³C NMR : Verify carbonyl carbons (amide: ~166 ppm; ester: ~160 ppm) .
    • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., disorder in cyclohexyl moieties requires refinement protocols) .

Q. Table 1: Representative Spectroscopic Data

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Amide (C=O)1650-166.4
Ester (C-O)12683.78 (s, 3H)160.3
Cyclohexyl CH₂-1.71–2.69 (m)22.8–26.8

Advanced Research Questions

Q. How can contradictions in spectroscopic data interpretation be resolved?

Methodological Answer :

  • Scenario : Discrepancies in NMR chemical shifts due to solvent effects or impurities.
  • Resolution Strategies :
    • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign overlapping signals .
    • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange in the cyclohexyl ring .
    • X-ray Refinement : Resolve disorder in crystal structures by applying restraints to atomic displacement parameters .

Q. What experimental design principles optimize synthesis yield and purity?

Methodological Answer :

  • Design of Experiments (DoE) :
    • Factors : Vary reaction time, temperature, and stoichiometry of 3-chloropropanoyl chloride.
    • Response Surface Modeling : Use statistical software (e.g., JMP, Minitab) to identify optimal conditions (e.g., 18-hour reaction at 25°C maximizes yield) .
  • Flow Chemistry : Implement continuous-flow systems to enhance mixing efficiency and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .

Q. How can biological activity (e.g., antibacterial or anti-inflammatory) be evaluated methodically?

Methodological Answer :

  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) and FRAP (ferric reducing ability) .
    • Anti-inflammatory Testing : Carrageenan-induced rat paw edema model to measure inhibition of inflammation .
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Target cyclooxygenase (COX) or lipoxygenase (LOX) enzymes using spectrophotometric methods .
    • Molecular Docking : Simulate binding interactions with COX-2 active sites using AutoDock Vina .

Q. What strategies elucidate the compound’s reaction mechanisms or stability under varying conditions?

Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants for acylation or hydrolysis .
  • Computational Chemistry :
    • DFT Calculations : Model transition states for amide bond formation (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
  • Stability Testing :
    • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) and analyze degradation products via LC-MS .

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